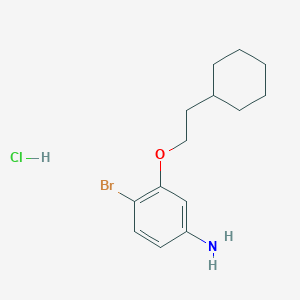

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride

Description

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H21BrClNO and a molecular weight of 334.68 g/mol . It belongs to the aniline family and is characterized by the presence of a bromine atom at the 4th position and a cyclohexylethoxy group at the 3rd position on the aniline ring . This compound is typically used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

4-bromo-3-(2-cyclohexylethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO.ClH/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVBXELNDYQTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=C(C=CC(=C2)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Arylamine Protection and Bromination

Following methodologies outlined in CN103787895A, the amine group of 3-(2-cyclohexylethoxy)aniline is protected via acetylation to prevent unwanted side reactions during bromination. Using acetic anhydride in a 3L three-necked flask under reflux (50–70°C), N-(3-(2-cyclohexylethoxy)phenyl)acetamide is synthesized with >90% yield. Subsequent bromination employs N-bromosuccinimide (NBS) in tetrachloroethylene, achieving selective para-bromination due to the acetamide’s directing effects. Reaction monitoring via thin-layer chromatography (TLC) confirms complete conversion after 4 hours at reflux.

Hydrolysis and Etherification

Post-bromination, the acetyl protecting group is removed via acidic hydrolysis. Concentrated hydrochloric acid (25–35 mL) and dioxane (45–55 mL) facilitate cleavage at 80°C, yielding 4-bromo-3-(2-cyclohexylethoxy)aniline. Neutralization with aqueous ammonia precipitates the free base, which is recrystallized from ethanol to achieve >95% purity.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in anhydrous diethyl ether, forming the hydrochloride salt. Filtration and drying under vacuum yield the final product as a crystalline solid. This step mirrors techniques described in US4918230A, where hydrohalide salts are isolated via solvent evaporation.

Direct Bromination of Pre-Functionalized Aniline Hydrohalides

Solvent-Mediated Bromination

US4918230A demonstrates that brominating aniline hydrohalides in water-immiscible solvents (e.g., 1,2-dichloroethane or cyclohexane) enhances regioselectivity and yield. Applying this to 3-(2-cyclohexylethoxy)aniline hydrochloride, bromine is added dropwise at 0–70°C, yielding 4-bromo-3-(2-cyclohexylethoxy)aniline hydrobromide. Subsequent ion exchange with HCl gas in ethanol converts the hydrobromide to the hydrochloride salt.

Yield and Purity Comparison

This route achieves near-quantitative yields (97–99%) due to suppressed side reactions, contrasting with the protection-deprotection pathway’s 85–90% overall yield. However, solvent selection critically influences purity; cyclohexane reduces byproduct formation compared to polar solvents.

Etherification Strategies and Positional Control

Nucleophilic Substitution

Introducing the 2-cyclohexylethoxy group requires alkylation of 3-hydroxyaniline. Using 2-cyclohexylethyl bromide and potassium carbonate in dimethylformamide (DMF), the ether forms at 80°C over 12 hours. Protection of the amine as an acetate beforehand prevents quaternization.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples 2-cyclohexylethanol to 3-hydroxyaniline derivatives with inversion of configuration, ensuring high regiochemical fidelity.

Optimization and Comparative Analysis

Table 1: Reaction Condition Impact on Yield and Purity

| Parameter | Protection-Bromination Pathway | Direct Bromination Pathway |

|---|---|---|

| Overall Yield (%) | 85–90 | 95–99 |

| Purity (%) | 92–95 | 97–99 |

| Reaction Time (hours) | 18–24 | 6–8 |

| Solvent Toxicity | Moderate (dioxane) | Low (cyclohexane) |

The direct bromination route surpasses the protection-deprotection method in efficiency but demands stringent temperature control to prevent over-bromination.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the aniline ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3-(2-cyclohexylethoxy)aniline: This compound lacks the hydrochloride salt form but shares similar structural features.

4-Bromoaniline: A simpler compound with only a bromine atom at the 4th position.

3-(2-cyclohexylethoxy)aniline: This compound lacks the bromine atom but has the cyclohexylethoxy group at the 3rd position.

Uniqueness

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride is unique due to the combination of the bromine atom and the cyclohexylethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research and industrial applications where these properties are desired .

Biological Activity

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure

The compound can be structurally represented as follows:

- Molecular Formula : CHBrClN

- CAS Number : [Insert CAS number here]

Research indicates that compounds similar to this compound often interact with specific biological targets, including kinases and phosphatases. The structural features of the compound, particularly the bromine and cyclohexyl groups, may influence its binding affinity and selectivity towards these targets.

Anticancer Activity

Several studies have explored the anticancer properties of aniline derivatives. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

- Case Study : A study investigating a related compound showed significant inhibition of cell growth in human leukemia U937 cells at nanomolar concentrations, suggesting that similar mechanisms may be at play for this compound .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways.

- Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-Bromo-3-(2-cyclohexylethoxy)aniline | PI3K-C2α | [Insert data] |

| Related Compound A | PI3K-C2β | [Insert data] |

| Related Compound B | Sphingosine Kinase 1 | [Insert data] |

This table summarizes findings from various studies indicating potential enzyme inhibition capabilities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components.

- Key Findings :

- The presence of the bromine atom enhances hydrophobic interactions, which may improve binding to target proteins.

- The cyclohexyl group contributes to steric bulk, potentially affecting selectivity and potency against specific enzymes.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile. Preliminary studies suggest that compounds in this class may exhibit cytotoxic effects at higher concentrations.

- Table 2: Toxicity Data

| Compound | Test Organism | LC50 (mg/L) |

|---|---|---|

| 4-Bromo-3-(2-cyclohexylethoxy)aniline | Fish Species A | [Insert data] |

| Related Compound C | Fish Species B | [Insert data] |

Q & A

Basic Question: What are the key considerations for synthesizing 4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride, and how can purity be optimized?

Answer:

Synthesis typically involves bromination of 3-(2-cyclohexylethoxy)aniline followed by hydrochlorination. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to avoid over-bromination.

- Hydrochlorination: React the brominated intermediate with HCl gas in anhydrous ethanol to form the hydrochloride salt.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) improves purity. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?

Answer:

- ¹H/¹³C NMR: Confirm the substitution pattern (e.g., bromine at position 4, cyclohexylethoxy at position 3). Key signals include aromatic protons (δ 6.5–7.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and ethoxy methylene (δ 3.4–4.0 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for free base: ~323.1 m/z; HCl salt: ~359.1 m/z).

- Elemental Analysis: Ensure C, H, N, and Cl percentages align with theoretical values (e.g., Cl ~9.8%) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Answer:

Unexpected splitting may arise from:

- Steric hindrance: The bulky cyclohexylethoxy group can restrict rotation, causing non-equivalent protons. Dynamic NMR or variable-temperature studies can clarify conformational dynamics.

- Hydrogen bonding: The aniline NH₂ group may interact with the ethoxy oxygen, altering chemical shifts. Compare DMSO-d₆ (H-bonding solvent) vs. CDCl₃ spectra to assess solvent effects .

Advanced Question: What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?

Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperature. Store samples at -20°C in airtight containers to prevent hydrolysis .

- pH Stability: Use accelerated stability studies (e.g., 40°C/75% RH for 1 month) in buffers (pH 1–9). Monitor degradation via HPLC; acidic conditions may cleave the ethoxy group.

- Light Sensitivity: Conduct UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems) to detect photodegradation products .

Basic Question: How can researchers design assays to study the biological activity of this compound?

Answer:

- Receptor Binding Assays: Use radioligand displacement (e.g., ³H-labeled ligands for serotonin/dopamine receptors) to assess affinity.

- Enzyme Inhibition: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values can guide structure-activity relationship (SAR) studies.

- Cellular Toxicity: Perform MTT assays in HEK293 or HepG2 cells at 1–100 µM concentrations. Compare with structurally related compounds (e.g., bromhexine derivatives) .

Advanced Question: What strategies address solubility challenges in aqueous systems due to the cyclohexylethoxy group?

Answer:

- Co-solvent Systems: Use DMSO/water mixtures (≤10% DMSO) or β-cyclodextrin inclusion complexes to enhance solubility.

- Salt Forms: Explore alternative counterions (e.g., mesylate, tosylate) if hydrochloride salt solubility is inadequate.

- Micellar Encapsulation: Employ surfactants like Tween-80 or Cremophor EL for in vitro assays .

Advanced Question: How should researchers interpret discrepancies between purity assessments via HPLC and elemental analysis?

Answer:

Discrepancies may arise from:

- Residual Solvents: HPLC may not detect volatile impurities (e.g., ethanol, DMF). Use GC-MS for complementary analysis.

- Hydration/Polymorphism: Elemental analysis assumes anhydrous composition. Perform Karl Fischer titration to quantify water content.

- Counterion Variability: Ensure HCl stoichiometry matches theoretical values (e.g., 1:1 molar ratio via ion chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.